20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one

Description

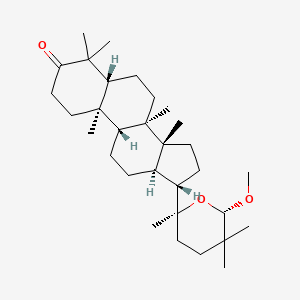

Chemical Structure and Properties 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one (CAS: 1020074-97-8) is a triterpenoid characterized by a unique abeo-dammarane skeleton, where the C23–C24 bond undergoes a rearrangement (abeo configuration), forming a six-membered acetal moiety at the C20 and C24 positions . The molecule contains a methoxy group at C24 and a ketone at C3, with the molecular formula C31H52O3 . This compound was first isolated from the twigs of Aglaia perviridis, a plant species studied for its bioactive secondary metabolites . Its structural complexity and stereochemical features (20S,24S configuration) distinguish it from conventional dammarane derivatives.

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,6S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |

InChI Key |

AVUFEQKMVHVFSN-QQYBYBOWSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC([C@H](O5)OC)(C)C)C |

Canonical SMILES |

CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves the isolation of the compound from natural sources, specifically the twigs of Aglaia perviridis. The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods:

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure includes:

-

Ketone group : Positioned at C-3, this carbonyl group is reactive toward reduction and nucleophilic addition.

-

Epoxide ring : The 20,24-epoxy group introduces ring-opening potential under acidic or nucleophilic conditions.

-

Methoxy group : Attached to C-24, this group is susceptible to demethylation or oxidation.

2.1. Oxidation of Methyl Groups

Triterpenoids often undergo oxidation of methyl groups to carboxylic acids. While specific data for this compound is limited, analogous systems suggest that chromic acid or similar oxidants could convert gem-dimethyl carbons to ketones or acids .

2.2. Double Bond Cleavage

The compound’s cyclopropane ring (if present) or conjugated double bonds may undergo ozonolysis, a reaction typically used to cleave double bonds into carbonyl groups. This could help determine the ring’s structural integrity .

3.1. Ketone Reduction

The C-3 ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. This modification may enhance biological activity, as reduced derivatives often exhibit altered pharmacological profiles.

Mechanism :

Example: Reduction of the ketone to a secondary alcohol.

Ring-Opening Reactions (Epoxide)

The 20,24-epoxy group is reactive toward nucleophilic agents (e.g., water, alcohols) or acids. Potential transformations include:

-

Acid-catalyzed ring opening : Protonation of the epoxide oxygen followed by nucleophilic attack, yielding diols or substituted derivatives.

-

Base-induced ring opening : SN2 nucleophilic substitution, leading to rearranged products.

5.1. Demethylation

The C-24 methoxy group can undergo demethylation via strong acids (e.g., HBr) or oxidative agents (e.g., KMnO₄), yielding a hydroxyl group. This transformation alters solubility and reactivity.

5.2. Esterification

If the hydroxyl group is generated (via demethylation), esterification with acyl chlorides or anhydrides could occur, forming ester derivatives.

Dehydrogenation and Aromatization

Triterpenoids like this compound may undergo dehydrogenation under heat with sulfur or selenium, converting cyclic structures into aromatic derivatives. This reaction is critical for structural elucidation but is not explicitly reported for this compound .

Wagner-Meerwein Rearrangement

Bicyclic terpenes often undergo Wagner-Meerwein rearrangements under acidic conditions, leading to skeletal rearrangements. While not directly observed in this compound, its triterpenoid nature suggests potential for such shifts during elimination or substitution reactions .

Research Findings and Implications

The compound’s reactivity is leveraged in structural modifications and pharmacological studies. For instance, ketone reduction may enhance bioavailability or target specificity. Epoxide ring-opening and methoxy demethylation offer pathways for synthesizing analogs with tailored properties. While specific reaction conditions or yields for this compound are not extensively documented, analogies to related triterpenoids provide a framework for predictive analysis .

Future studies could focus on optimizing reaction conditions for scalable synthesis or exploring novel derivatives with improved biological activity.

Scientific Research Applications

20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one is a natural compound with the molecular formula and a molecular weight of 472.74 . It is also known by the CAS number 1020074-97-8 .

Scientific Research Applications

This compound is primarily used as a reference standard compound in scientific research .

Biological Activity

Usage

Source

Storage and Solubility

- It is recommended to store the compound in powder form at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year .

- This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

| 1 mg | 5 mg | 10 mg | 20 mg | 25 mg | |

|---|---|---|---|---|---|

| 1 mM | 2.1151 mL | 10.5753 mL | 21.1506 mL | 42.3012 mL | 52.8765 mL |

| 5 mM | 0.423 mL | 2.1151 mL | 4.2301 mL | 8.4602 mL | 10.5753 mL |

| 10 mM | 0.2115 mL | 1.0575 mL | 2.1151 mL | 4.2301 mL | 5.2876 mL |

| 50 mM | 0.0423 mL | 0.2115 mL | 0.423 mL | 0.846 mL | 1.0575 mL |

| 100 mM | 0.0212 mL | 0.1058 mL | 0.2115 mL | 0.423 mL | 0.5288 mL |

Mechanism of Action

The mechanism of action of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves its interaction with various molecular targets and pathways . The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The abeo-dammarane family includes compounds with shared dammarane backbones but divergent functional groups and rearrangements. Below is a comparative analysis of key analogs:

Key Structural Differences

Abeo Rearrangement: The target compound uniquely exhibits a 23(24-25)abeo rearrangement, altering the carbon skeleton compared to non-abeo dammaranes like 20,24-Dihydroxydammar-25-en-3-one .

Functional Groups :

- The C24 methoxy group in the target compound contrasts with hydroxyl or ketone groups in analogs (e.g., 20,24-dihydroxydammar-3-one) .

- The C3 ketone is a conserved feature in several dammaranes but varies in stereochemistry (e.g., 3β-hydroxyl in (20S,24R)-epoxy-dammarane-3β,12β,25-triol) .

Stereochemistry : The 20S,24S configuration in the target compound differs from the 20S,24R configuration in epoxy-dammarane derivatives .

Biological Activity

20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one is a triterpenoid compound derived from the twigs of Aglaia perviridis. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Below is a detailed examination of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula: C31H52O3

- Molecular Weight: 472.74 g/mol

- CAS Number: 1020074-97-8

- Appearance: White to slightly yellow solid

- Solubility: Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water .

Antidiabetic Activity

Recent studies have indicated that derivatives of dammarane triterpenoids exhibit significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. Specifically, a study synthesized several derivatives of epoxy-dammarane compounds, revealing that certain modifications enhanced their inhibitory activity against α-glucosidase. For instance, compound 26 demonstrated an IC50 value of 489.8 µM against α-glucosidase, suggesting potential applications in managing diabetes .

Antitumor Potential

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of specific functional groups influences its interaction with biological targets. For instance:

| Compound | Modification | Target | IC50 (µM) |

|---|---|---|---|

| This compound | None | α-glucosidase | N/A |

| Compound 26 | Hydroxyl modification | α-glucosidase | 489.8 |

| Compound 42 | Hydroxyl modification | PTP1B | 134.9 |

This table summarizes key findings related to the structure and biological activity of selected compounds derived from the parent structure .

Case Studies

- Inhibition of α-glucosidase : In vitro studies demonstrated that certain derivatives effectively inhibited α-glucosidase activity, with varying degrees of potency based on structural modifications.

- Antitumor Activity : Experimental models showed that these compounds could inhibit tumor growth in various cancer types, indicating their potential as therapeutic agents.

- Dual-target Inhibitors : Some derivatives exhibited dual-target inhibition capabilities, affecting both α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which is significant for diabetes management and cancer therapy .

Q & A

Q. How can researchers leverage “People Also Ask” data to identify understudied aspects of dammarane chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.